

Application Notes and Protocols for JAB-3068 in Xenograft Mouse Models

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Compound of Interest

Compound Name: JAB-3068

Cat. No.: B10824661

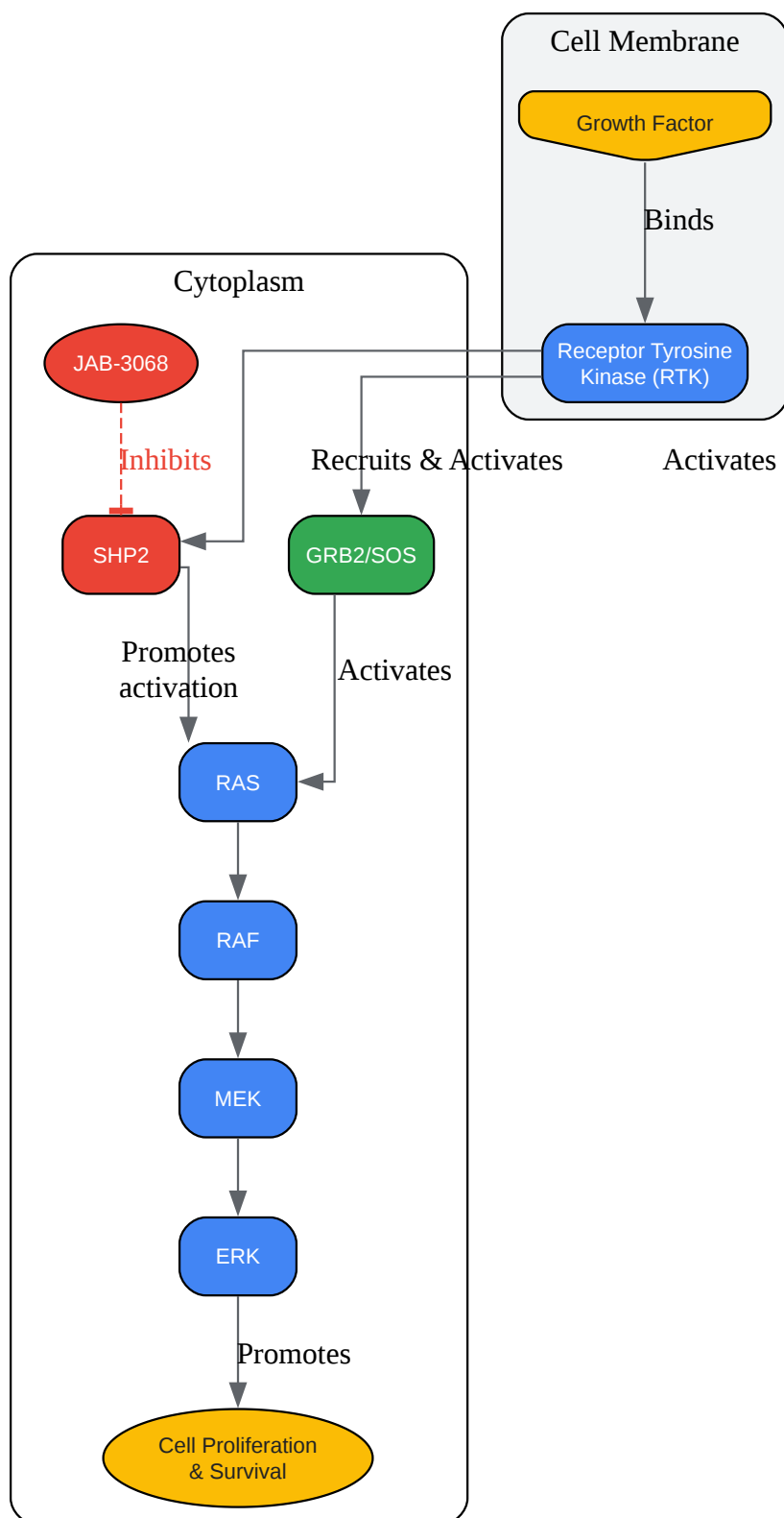
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the SHP2 inhibitor **JAB-3068** and its successor, JAB-3312, in preclinical xenograft mouse models. Due to the discontinuation of **JAB-3068** and the availability of detailed preclinical data for the next-generation SHP2 inhibitor JAB-3312 from the same developer, Jacobio Pharmaceuticals, the following data and protocols are based on studies involving JAB-3312 as a representative example of this class of compounds. This information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of SHP2 inhibitors.

Mechanism of Action

JAB-3068 is an orally bioavailable, allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology region 2 domain-containing phosphatase 2).[1][2] SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) that, when activated, promotes cell survival and proliferation primarily through the RAS-RAF-MEK-ERK signaling pathway.[1] By binding to an allosteric site, **JAB-3068** stabilizes SHP2 in an inactive conformation, thereby preventing its signaling activity and inhibiting the MAPK pathway. This leads to the suppression of tumor cell growth.[1]



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JAB-3068 Mechanism of Action

Preclinical Efficacy in Xenograft Models

Preclinical studies using the next-generation SHP2 inhibitor, JAB-3312, have demonstrated significant anti-tumor activity in various xenograft models, both as a monotherapy and in combination with other targeted agents.

Monotherapy Studies

Xenograft Model	Cancer Type	Treatment	Dosing Schedule	Tumor Growth Inhibition (TGI)	Reference
KYSE-520	Esophageal Squamous Cell Carcinoma	JAB-3312	1.0 mg/kg, PO, QD	95%	[3]

Combination Therapy Studies

Xenograft Model	Cancer Type	Combination Treatment	Dosing Schedule	Outcome	Reference
NCI-H1975	Non-Small Cell Lung Cancer (NSCLC)	JAB-3312 + Osimertinib	JAB-3312: Not specified; Osimertinib: 2.5 mg/kg	Significantly delayed tumor regrowth compared to osimertinib alone	[4]
SW837	Colorectal Cancer	JAB-3312 + Glecirasib (KRAS G12C inhibitor)	Not specified	Induced tumor regression	[4]
MIA PaCa-2	Pancreatic Ductal Adenocarcinoma (PDAC)	JAB-3312 + Glecirasib	JAB-3312: 0.5 mg/kg, PO, QD; Glecirasib: 30 mg/kg, PO, QD	Synergistic anti-tumor efficacy in KRAS G12C inhibitor-resistant models	[5]
NCI-H1373	Non-Small Cell Lung Cancer (NSCLC)	JAB-3312 + Glecirasib	JAB-3312: 0.5 mg/kg, PO, QD; Glecirasib: 30 mg/kg, PO, QD	Synergistic inhibition of tumor growth	[5]

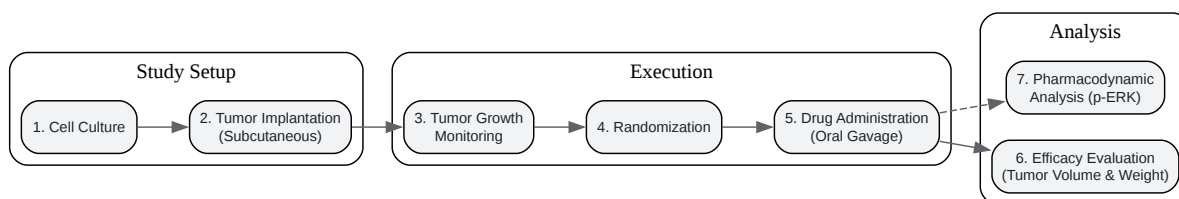
Experimental Protocols

The following are generalized protocols for conducting xenograft studies with SHP2 inhibitors like **JAB-3068** and JAB-3312, based on published methodologies.

Cell Line-Derived Xenograft (CDX) Model Protocol

- Cell Culture: Culture human cancer cell lines (e.g., KYSE-520 for esophageal cancer, NCI-H358 for NSCLC) in appropriate media and conditions as recommended by the supplier.
- Animal Models: Utilize immunodeficient mice, such as nude (nu/nu) or SCID mice, aged 6-8 weeks.
- Tumor Implantation:
 - Harvest cancer cells during their logarithmic growth phase.
 - Resuspend the cells in a suitable medium, such as a 1:1 mixture of serum-free medium and Matrigel.
 - Subcutaneously inject 5×10^6 to 10×10^6 cells in a volume of 100-200 μL into the flank of each mouse.
- Tumor Growth Monitoring:
 - Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
 - Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Treatment Initiation:
 - When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
- Drug Administration:
 - Prepare **JAB-3068** or JAB-3312 in a suitable vehicle for oral gavage (PO). A sample formulation could involve dissolving the compound in DMSO and then diluting with PEG300, Tween80, and water.
 - Administer the drug orally once daily (QD) at the specified dose (e.g., 1.0 mg/kg for JAB-3312).
 - The control group should receive the vehicle only.

- Efficacy Evaluation:
 - Continue to monitor tumor volume and body weight throughout the study.
 - At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
- Pharmacodynamic Analysis:
 - To assess target engagement, a satellite group of mice can be treated with a single dose of the SHP2 inhibitor.
 - Collect tumors at various time points post-dosing (e.g., 2, 4, 8, 24 hours) and analyze for the phosphorylation levels of downstream signaling proteins like ERK (p-ERK) via Western blot.



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Xenograft Study Workflow

Patient-Derived Xenograft (PDX) Model Protocol

PDX models involve the implantation of human tumor tissue directly into immunodeficient mice and can provide a more clinically relevant assessment of drug efficacy.

- Tumor Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under IRB-approved protocols.

- Animal Models: Use highly immunodeficient mice, such as NOD-SCID or NSG mice, to support the engraftment of human tissue.
- Tumor Implantation:
 - Surgically implant small fragments of the patient's tumor (approximately 2-3 mm³) subcutaneously into the flank of the mice.
- Tumor Engraftment and Expansion:
 - Monitor the mice for tumor engraftment and growth.
 - Once the initial tumors (F0 generation) reach a sufficient size (e.g., >1000 mm³), they can be serially passaged into subsequent cohorts of mice (F1, F2, etc.) for expansion.
- Treatment Study:
 - Once a cohort of mice with established tumors of a suitable size (e.g., 150-250 mm³) is available, randomize them into treatment and control groups.
 - Follow the drug administration, monitoring, and analysis steps as outlined in the CDX protocol.

Conclusion

The SHP2 inhibitor **JAB-3068** and its successor JAB-3312 have demonstrated promising anti-tumor activity in preclinical xenograft models. The provided data and protocols offer a foundation for researchers to design and conduct in vivo studies to further investigate the therapeutic potential of this class of inhibitors in various cancer types. Careful selection of appropriate xenograft models and adherence to rigorous experimental procedures are crucial for obtaining reliable and translatable results.

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References

- 1. JAB-3068 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. news.abbvie.com [news.abbvie.com]
- 3. Discovery of JAB-3312, a Potent SHP2 Allosteric Inhibitor for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. jacobiopharma.com [jacobiopharma.com]
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